molecular formula C22H23N3O5S2 B3991123 1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B3991123
M. Wt: 473.6 g/mol
InChI Key: OTYYQQJBIFFTEI-UHFFFAOYSA-N
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Description

1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a combination of furan, nitrophenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-ylmethyl sulfanyl intermediate, which is then coupled with a nitrophenyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amino-substituted phenyl derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a biological response. The furan and nitrophenyl groups can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-{[(THIOPHEN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
  • 1-(3-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Uniqueness

1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-17-4-7-20(8-5-17)32(28,29)24-12-10-23(11-13-24)18-6-9-21(25(26)27)22(15-18)31-16-19-3-2-14-30-19/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYYQQJBIFFTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])SCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

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